molecular formula C22H13BrFN3S B2649404 (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile CAS No. 477298-77-4

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile

Cat. No.: B2649404
CAS No.: 477298-77-4
M. Wt: 450.33
InChI Key: AMIXWHOWUOJGEK-SFQUDFHCSA-N
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Description

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile is a potent and selective small-molecule inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases. Dysregulation of FGFR signaling is a well-established driver in various cancers , making this compound a valuable tool for investigating oncogenic pathways, tumor proliferation, and angiogenesis. Its mechanism of action involves competitive binding at the ATP-binding site of the kinase domain, effectively suppressing FGFR-mediated autophosphorylation and downstream signaling cascades such as the MAPK and PI3K-AKT pathways. This targeted inhibition is particularly relevant for the study of cancers harboring FGFR amplifications, fusions, or mutations . Researchers utilize this compound primarily in in vitro and in vivo models to elucidate the specific roles of FGFRs in cancer biology and to evaluate the potential of FGFR blockade as a therapeutic strategy . Its high selectivity profile minimizes off-target effects, providing a clean pharmacological tool for dissecting complex signaling networks and for combination therapy studies with other targeted agents or chemotherapeutics.

Properties

IUPAC Name

(E)-3-(4-bromo-2-fluoroanilino)-2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13BrFN3S/c23-18-7-8-20(19(24)10-18)26-12-17(11-25)22-27-21(13-28-22)16-6-5-14-3-1-2-4-15(14)9-16/h1-10,12-13,26H/b17-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIXWHOWUOJGEK-SFQUDFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)C(=CNC4=C(C=C(C=C4)Br)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)/C(=C/NC4=C(C=C(C=C4)Br)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13BrFN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a β-keto ester with thiourea.

    Substitution Reactions:

    Coupling Reactions: The final step involves coupling the substituted phenyl group with the thiazole ring and the naphthyl group through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiazole moiety linked to a naphthalene group, which is known for its biological activity. The presence of bromine and fluorine substituents on the phenyl ring enhances its chemical reactivity and potential pharmacological properties.

Anticancer Activity

Compounds containing thiazole and naphthalene derivatives have demonstrated significant anticancer properties. Studies indicate that similar compounds can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.

Case Study: A study reported that thiazole derivatives exhibited cytotoxicity against various cancer cell lines, with some compounds showing IC50 values as low as 10 µM against breast cancer cells . The presence of the naphthalene moiety in (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile suggests potential for similar activity.

Antimicrobial Properties

Research has shown that thiazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound's structure may contribute to its effectiveness against resistant strains.

Case Study: A recent investigation highlighted the efficacy of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA), with some compounds achieving minimum inhibitory concentrations (MICs) below 1 µg/mL . This suggests that this compound could be further explored for similar uses.

Neuropharmacological Effects

Thiazole-containing compounds have been evaluated for their neuropharmacological effects, including anticonvulsant properties.

Case Study: Compounds structurally related to this compound have shown promise in animal models for epilepsy, demonstrating significant protection against induced seizures . This opens avenues for exploring its potential as a therapeutic agent in neurological disorders.

Material Science Applications

The unique structural properties of this compound may also lend itself to applications in material science, particularly in the development of organic semiconductors or sensors due to its electronic properties.

Table 2: Potential Material Science Applications

ApplicationDescription
Organic ElectronicsPotential use in OLEDs and OPVs
SensorsDevelopment of chemical sensors

Mechanism of Action

The mechanism of action of (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, thereby modulating the activity of the target molecule. This can lead to inhibition or activation of specific biochemical pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Spectroscopic Characterization

  • IR/NMR: The target’s nitrile (C≡N) stretch is expected near 2220 cm⁻¹, while the naphthalene C-H out-of-plane bends appear at ~750–850 cm⁻¹ . Comparatively, compound 3j shows NH stretches at 3300 cm⁻¹ and aromatic signals at δ 7.2–8.5 ppm in ¹H NMR.
  • Crystallography: Software like SHELXL and ORTEP-3 are standard for resolving stereochemistry and validating structures, critical for confirming the (E)-configuration in acrylonitrile derivatives.

Computational and Structural Insights

  • Hydrogen Bonding: The 4-bromo-2-fluorophenyl group may participate in halogen bonding (C-Br···O/N) and weak hydrogen bonding (C-F···H), as seen in fluorinated analogs .
  • DFT Studies: For related acrylonitriles, B3LYP/6-311G(d,p) methods predict charge distribution and reactive sites, aiding in understanding the target’s electrophilic nitrile moiety .

Biological Activity

Thiazole derivatives have gained significant attention due to their diverse pharmacological properties, including anticancer, antimicrobial, and anticonvulsant activities. The specific compound in focus combines a thiazole moiety with a naphthalene substituent and a bromo-fluoro phenyl group, which may enhance its biological efficacy.

Anticancer Activity

Recent studies have demonstrated that thiazole-containing compounds can exhibit potent anticancer effects. For instance, derivatives similar to the compound of interest have shown significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (µM)Reference
3hCaco-239.8
3eA54927.2
17cCaco-227.2
19NIH/3T3<1.0

The incorporation of specific substituents on the thiazole ring has been correlated with enhanced anticancer activity. For example, the presence of electron-donating groups such as methyl at certain positions has been shown to improve cytotoxic effects against tumor cells.

Antimicrobial Activity

The antimicrobial potential of thiazole derivatives has also been explored extensively. Compounds similar to our target molecule have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
3jMethicillin-resistant S. aureus0.5
7Vancomycin-resistant E. faecium1
9fCandida auris<0.5

These findings suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as a therapeutic agent.

Case Study 1: Anticancer Efficacy

A study conducted by Evren et al. (2019) evaluated novel thiazole derivatives against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted anticancer therapies.

Case Study 2: Antimicrobial Activity

In another investigation into the antimicrobial properties of thiazole derivatives, compounds were tested against resistant strains of bacteria and fungi. The study found that specific substitutions on the thiazole ring significantly enhanced activity against resistant strains, suggesting a structure-activity relationship that could guide future drug design efforts.

The biological activity of thiazole derivatives is often attributed to their ability to interact with cellular targets involved in proliferation and survival pathways. For example:

  • Cytotoxicity : Many thiazole compounds induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins and caspase activation pathways.
  • Antimicrobial Action : The mechanism may involve disruption of bacterial cell wall synthesis or interference with protein synthesis processes.

Q & A

Q. What are the recommended synthetic routes for (2E)-3-[(4-bromo-2-fluorophenyl)amino]-2-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]prop-2-enenitrile?

Methodological Answer: The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the thiazole core via Hantzsch thiazole synthesis. For example, condensation of 2-naphthalenyl thioamide with α-bromoacetonitrile derivatives under basic conditions (e.g., KOH/EtOH) .
  • Step 2: Introduction of the (4-bromo-2-fluorophenyl)amino group via nucleophilic substitution or palladium-catalyzed coupling (e.g., Buchwald-Hartwig amination) .
  • Step 3: Formation of the prop-2-enenitrile moiety through a Knoevenagel condensation between a ketone/aldehyde and a cyanoacetamide derivative, using catalysts like piperidine or ammonium acetate .
    Purification: Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures is recommended.

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural validation:

  • NMR Spectroscopy:
    • 1H/13C NMR: Assign peaks using 2D techniques (HSQC, HMBC) to resolve overlapping signals from the naphthalene, thiazole, and fluorophenyl groups.
    • 19F NMR: Confirms the presence and position of the fluorine substituent .
  • Mass Spectrometry (HRMS): Electrospray ionization (ESI) or MALDI-TOF to verify molecular ion peaks and isotopic patterns (e.g., bromine doublet) .
  • IR Spectroscopy: Identify nitrile (C≡N stretch ~2200 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

Q. How is X-ray crystallography applied to determine its molecular structure?

Methodological Answer:

  • Crystal Growth: Slow evaporation of a saturated DCM/hexane solution at 4°C to obtain single crystals .
  • Data Collection: Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion artifacts .
  • Structure Solution: Employ SHELXS/SHELXD for phase determination via direct methods .
  • Refinement: SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms (Br, S) .
  • Validation: Check for outliers using PLATON (e.g., R-factor, electron density maps) and CIF validation tools .

Advanced Research Questions

Q. How can contradictions between computational and experimental conformational data be resolved?

Methodological Answer:

  • Density Functional Theory (DFT): Optimize geometry at the B3LYP/6-311+G(d,p) level and compare bond lengths/angles with crystallographic data .
  • Torsional Analysis: Use QM/MM simulations to evaluate rotational barriers of the prop-2-enenitrile group, which may explain discrepancies in solution vs. solid-state conformations .
  • Hirshfeld Surface Analysis: Quantify intermolecular interactions (e.g., Br⋯π contacts) to assess packing forces that stabilize specific conformations .

Q. What strategies improve reaction yield while minimizing by-products in its synthesis?

Methodological Answer:

  • Catalyst Optimization: Screen Pd catalysts (e.g., Pd(OAc)₂ with Xantphos ligand) for Buchwald-Hartwig amination to reduce dehalogenation side reactions .
  • Solvent Effects: Use polar aprotic solvents (DMF, DMSO) for thiazole formation to enhance nucleophilicity of intermediates .
  • Temperature Control: Perform Knoevenagel condensation at 60–70°C to prevent oligomerization of the nitrile group.
  • In situ Monitoring: Employ TLC or ReactIR to track reaction progress and terminate before by-product formation.

Q. What advanced computational methods predict electronic properties and reactivity?

Methodological Answer:

  • Frontier Molecular Orbitals (FMOs): Calculate HOMO-LUMO gaps using Gaussian09 at the M06-2X/def2-TZVP level to predict electrophilic/nucleophilic sites .
  • Molecular Electrostatic Potential (MESP): Map charge distribution to identify regions prone to nucleophilic attack (e.g., nitrile carbon) .
  • Docking Studies: Simulate binding interactions with biological targets (e.g., kinases) using AutoDock Vina, focusing on thiazole and naphthalene motifs as pharmacophores.

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